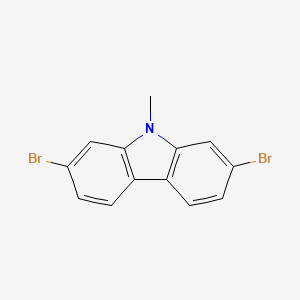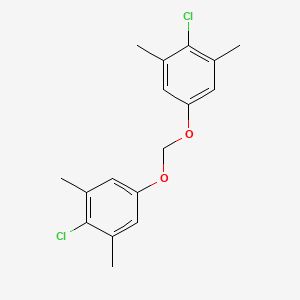
Bis(4-chloro-3,5-dimethylphenoxy)methane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(4-chloro-3,5-dimethylphenoxy)methane is an organic compound with the molecular formula C17H18Cl2O2 It is characterized by the presence of two 4-chloro-3,5-dimethylphenoxy groups attached to a central methane unit
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-chloro-3,5-dimethylphenoxy)methane typically involves the reaction of 4-chloro-3,5-dimethylphenol with formaldehyde under basic conditions. The reaction proceeds through the formation of a methylene bridge, linking the two phenoxy groups. Common reagents used in this synthesis include sodium hydroxide (NaOH) or potassium hydroxide (KOH) as the base, and the reaction is usually carried out in an organic solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as phase transfer catalysts, can also enhance the efficiency of the reaction.
化学反应分析
Types of Reactions
Bis(4-chloro-3,5-dimethylphenoxy)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinones or other reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones.
科学研究应用
Bis(4-chloro-3,5-dimethylphenoxy)methane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where oxidative stress is a factor.
Industry: It is used in the production of polymers and other materials with specific chemical properties.
作用机制
The mechanism by which Bis(4-chloro-3,5-dimethylphenoxy)methane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. This inhibition can lead to various biological effects, depending on the specific enzyme targeted.
相似化合物的比较
Similar Compounds
Bis(4-chloro-3,5-dimethylphenoxy)dimethylsilan: Similar in structure but contains a silicon atom instead of a methane unit.
Bis(4-methoxy-3,5-dimethylphenyl)methane: Similar but with methoxy groups instead of chloro groups.
Uniqueness
Bis(4-chloro-3,5-dimethylphenoxy)methane is unique due to the presence of chlorine atoms, which can influence its reactivity and interactions with other molecules. This makes it distinct from other similar compounds and can lead to different chemical and biological properties.
属性
CAS 编号 |
219529-37-0 |
|---|---|
分子式 |
C17H18Cl2O2 |
分子量 |
325.2 g/mol |
IUPAC 名称 |
2-chloro-5-[(4-chloro-3,5-dimethylphenoxy)methoxy]-1,3-dimethylbenzene |
InChI |
InChI=1S/C17H18Cl2O2/c1-10-5-14(6-11(2)16(10)18)20-9-21-15-7-12(3)17(19)13(4)8-15/h5-8H,9H2,1-4H3 |
InChI 键 |
GSSYNVSMWVVLJW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1Cl)C)OCOC2=CC(=C(C(=C2)C)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Fluoro-3-methylbenzo[c]isoxazole](/img/structure/B13687243.png)

![7-Bromoindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B13687256.png)
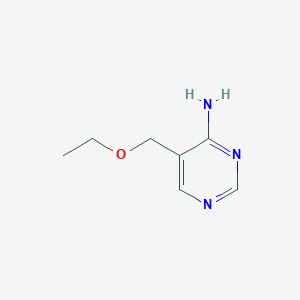

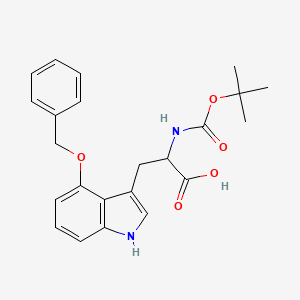

![Ethyl 2-[2-(Trifluoromethyl)phenyl]thiazole-4-carboxylate](/img/structure/B13687274.png)
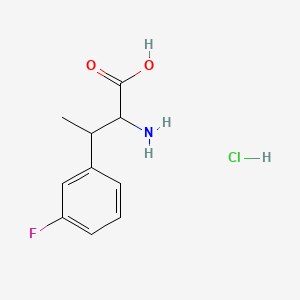

![2-[(4-Bromo-1-Boc-3-pyrrolidinyl)oxy]ethanol](/img/structure/B13687296.png)


